molecular formula C12H11BrN2 B1481110 4-Bromo-6-phenethylpyrimidine CAS No. 2092564-49-1

4-Bromo-6-phenethylpyrimidine

Cat. No.: B1481110
CAS No.: 2092564-49-1
M. Wt: 263.13 g/mol
InChI Key: XOZCGJQDDACDLC-UHFFFAOYSA-N
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Description

4-Bromo-6-phenethylpyrimidine is a heterocyclic aromatic compound that contains a bromine atom at the fourth position and a phenethyl group at the sixth position of the pyrimidine ring. Pyrimidines are a class of organic compounds that are widely recognized for their presence in nucleic acids, such as DNA and RNA, and their significant role in various biological processes.

Biochemical Analysis

Biochemical Properties

4-Bromo-6-phenethylpyrimidine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase, which is essential for the de novo synthesis of pyrimidines . The compound’s bromine atom and phenethyl group contribute to its binding affinity and specificity towards these enzymes. Additionally, this compound can form hydrogen bonds and π-π interactions with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This modulation can lead to alterations in cell proliferation and apoptosis. Furthermore, the compound’s impact on gene expression can result in changes in the production of key metabolic enzymes, thereby affecting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit the activity of dihydroorotate dehydrogenase by binding to its active site, preventing the enzyme from catalyzing its reaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced cell proliferation or metabolic activity . At higher doses, it can induce toxic or adverse effects, including cell death and organ damage . Threshold effects have been observed, where a specific dosage range results in significant biological responses, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, including pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, influencing the synthesis and degradation of pyrimidine nucleotides . These interactions can affect metabolic flux and the levels of key metabolites, impacting cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by nucleoside transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression . In the mitochondria, it can affect metabolic processes and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-phenethylpyrimidine typically involves the bromination of 6-phenethylpyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form various oxidized derivatives. Reduction reactions can also be employed to modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-6-phenethylpyrimidine, while oxidation can produce this compound N-oxide.

Scientific Research Applications

4-Bromo-6-phenethylpyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.

    Medicine: Research into potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs, often involves pyrimidine derivatives.

    Industry: It is utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.

Comparison with Similar Compounds

    4-Chloro-6-phenethylpyrimidine: Similar structure but with a chlorine atom instead of bromine.

    4-Fluoro-6-phenethylpyrimidine: Contains a fluorine atom at the fourth position.

    4-Iodo-6-phenethylpyrimidine: Features an iodine atom at the fourth position.

Uniqueness: 4-Bromo-6-phenethylpyrimidine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s reactivity and biological activity. The phenethyl group also contributes to its distinct properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

4-bromo-6-(2-phenylethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZCGJQDDACDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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